molecular formula C12H13NO4 B173437 1-(4-Methoxyphenyl)-2-oxopyrrolidine-3-carboxylic acid CAS No. 108541-25-9

1-(4-Methoxyphenyl)-2-oxopyrrolidine-3-carboxylic acid

Cat. No.: B173437
CAS No.: 108541-25-9
M. Wt: 235.24 g/mol
InChI Key: AIMIQQQEWMWGNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Its synthesis involves the Staudinger ketene-imine cycloaddition reaction between 4-methoxyaniline and cyclopropane-1,1-dicarboxylate, yielding a beige solid with a 76% efficiency . Key spectral data include:

  • 1H NMR: δ 9.57 (br.s, 1H), 7.49–7.42 (m, 2H), 6.96–6.89 (m, 2H), 3.95–3.82 (m, 2H), 3.81 (s, 3H), 3.64 (t, J= 9.9 Hz, 1H), 2.62–2.41 (m, 2H).
  • 13C NMR: δ 170.6, 169.1, 157.3, 130.5, 122.0, 113.9, 55.1, 47.1, 46.9, 20.5 .

Properties

IUPAC Name

1-(4-methoxyphenyl)-2-oxopyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO4/c1-17-9-4-2-8(3-5-9)13-7-6-10(11(13)14)12(15)16/h2-5,10H,6-7H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIMIQQQEWMWGNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCC(C2=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60391901
Record name 1-(4-methoxyphenyl)-2-oxopyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60391901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108541-25-9
Record name 1-(4-methoxyphenyl)-2-oxopyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60391901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-METHOXYPHENYL)-2-OXO-3-PYRROLIDINECARBOXYLIC ACID
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Cyclocondensation of Spirocyclic Anhydride with p-Anisidine

The reaction between 6,6-dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione and p-anisidine in acetonitrile under inert atmosphere represents a direct route to 1-(4-methoxyphenyl)-2-oxopyrrolidine-3-carboxylic acid . Conducted at 25°C for 48.5 hours, this method achieves a 76% yield. The mechanism involves nucleophilic attack by the aniline nitrogen on the anhydride carbonyl, followed by ring-opening and lactamization.

Table 1: Cyclocondensation Reaction Parameters

ParameterValue
SolventAcetonitrile
Temperature25°C
Reaction Time48.5 hours
AtmosphereInert (N₂/Ar)
Yield76%

The product’s structure was confirmed via NMR and mass spectrometry, with the methoxyphenyl group para-substituted on the pyrrolidine ring .

Hydrolysis and Alkylation of Chlorophenylacetonitrile Derivatives

A patent by CN106554266B outlines a two-step industrial process :

  • Hydrolysis of p-Chlorophenylacetonitrile : Using 10% NaOH and copper-based catalysts (e.g., 4-methyl-8-hydroxyquinoline copper) at 105–115°C under pressure (0.45–0.48 MPaG), p-hydroxyphenylacetic acid is obtained in 94.6% yield.

  • Methylation with Dimethyl Sulfate : Subsequent treatment with dimethyl sulfate at 30–40°C for 3.5 hours yields p-methoxyphenylacetic acid, which is cyclized to the target compound.

Table 2: Industrial Two-Step Synthesis

StepReagents/ConditionsYield
110% NaOH, Cu catalyst, 105–115°C, 5 hours94.6%
2(CH₃O)₂SO₂, 30–40°C, pH 1–2 (HCl)90.3%

This method emphasizes catalyst recovery and minimal post-treatment, reducing waste generation .

Catalytic Methods and Industrial Production

Catalyst selection critically impacts efficiency. Example 6 in CN106554266B employs copper chloride with 4-methyl-8-hydroxyquinoline, achieving comparable yields (94.6%) to Example 1 but with reduced catalyst loading . In contrast, Example 8 uses 5-nitro-8-hydroxyquinoline copper, yielding 93.8% with improved reaction kinetics.

Table 3: Catalyst Performance Comparison

Catalyst SystemYieldReaction Time
4-Methyl-8-hydroxyquinoline Cu94.6%5 hours
CuCl₂ + 4-methyl-8-hydroxyquinoline94.6%5 hours
5-Nitro-8-hydroxyquinoline Cu93.8%5 hours

Industrial protocols favor continuous processing, with reaction solutions directly transferred between steps without intermediate isolation .

Stereochemical Considerations in Pyrrolidine Synthesis

The Royal Society of Chemistry’s procedure (General Procedure 2) highlights stereochemical outcomes using cyclic anhydrides and imines . For instance, reacting N-tert-butylimine with 4-methoxyphenyl-substituted anhydrides in DMF at 110°C produces cis/trans diastereomers (dr 1:1.8). HPLC separation (Methods B/C) isolates cis-4b and trans-4b with distinct melting points (173–174°C vs. amorphous).

Key Stereochemical Data :

  • cis-4b : 1H NMR^1\text{H NMR} (DMSO-d₆) δ 12.22 (COOH), 7.14–6.87 (ArH), 4.97 (d, J = 9.1 Hz, 2-H) .

  • trans-4b : Broader peaks at δ 2.82–2.41 (pyrrolidine protons) .

Comparative Analysis of Synthetic Routes

Table 4: Method Efficiency Comparison

MethodYieldCostScalability
Cyclocondensation 76%ModerateLaboratory
Hydrolysis-Alkylation 90.3%LowIndustrial
Catalytic (Cu) 94.6%ModerateIndustrial
Stereoselective 75%HighLaboratory

The hydrolysis-alkylation route outperforms others in yield and scalability, while stereoselective methods remain niche due to purification challenges .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methoxyphenyl)-2-oxopyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of 1-(4-Methoxyphenyl)-2-oxopyrrolidine-3-carboxylic acid typically involves multi-step organic reactions. Key methods include:

  • Reactions with Aldehydes : The compound can be synthesized through the reaction of 4-methoxybenzaldehyde with appropriate pyrrolidine derivatives.
  • Cyclization Reactions : Cyclization reactions involving isocyanates or isothiocyanates can also yield the desired pyrrolidine structure.

These synthetic routes are crucial as they determine the purity and yield of the compound, which are essential for subsequent biological testing.

Anticancer Properties

Research has demonstrated that derivatives of this compound exhibit promising anticancer activity. For instance:

  • Mechanism of Action : The compound may induce apoptosis in cancer cells by activating specific signaling pathways, leading to cell cycle arrest and programmed cell death.
  • Case Studies : In vitro studies have shown that this compound can reduce the viability of various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer) cells, significantly compared to untreated controls .

Antimicrobial Activity

The compound has also been explored for its antimicrobial properties:

  • Gram-positive Bacteria : Studies indicate that certain derivatives possess activity against multidrug-resistant strains of bacteria, making them potential candidates for developing new antibiotics .
  • Fungal Infections : The compound's efficacy against drug-resistant fungal pathogens has been highlighted in recent research, suggesting its role in addressing current challenges in antifungal therapy .

Neurological Disorders

There is emerging evidence that this compound may have neuroprotective effects. Preliminary studies suggest potential applications in treating conditions such as:

  • Alzheimer’s Disease : The compound's ability to modulate neurotransmitter systems could provide a therapeutic avenue for neurodegenerative diseases .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound are under investigation as well:

  • Cytokine Modulation : Research indicates that it may reduce the production of pro-inflammatory cytokines, thus offering potential benefits in inflammatory diseases .

Mechanism of Action

The mechanism of action of 1-(4-Methoxyphenyl)-2-oxopyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to changes in cellular processes .

Comparison with Similar Compounds

Impact of Substituents on Bioactivity

  • Chlorine and Hydroxyl Groups : The 5-Cl-2-OH-phenyl substituent in 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid enhances antioxidative and antimicrobial activities compared to the methoxy analog .
  • Fluorine and Alkyl Chains : The 4-fluorophenyl-ethyl group in 1-[2-(4-Fluorophenyl)ethyl]-5-oxo... may improve pharmacokinetic properties due to fluorine’s electronegativity and metabolic stability .
  • Heterocyclic Additions : Pyrazole or indole moieties (e.g., compound 6b in ) significantly boost anticancer activity by enabling interactions with cellular targets like microtubules or DNA.

Physicochemical Properties

  • Solubility : The 4-methoxybenzyl group in 1-(4-MeO-benzyl)-5-oxo... reduces aqueous solubility compared to the parent compound, complicating formulation .
  • Stability : Compounds with electron-withdrawing groups (e.g., Cl, F) exhibit enhanced stability under acidic conditions .

Biological Activity

1-(4-Methoxyphenyl)-2-oxopyrrolidine-3-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities, including anticancer and antimicrobial properties. This article explores the synthesis, biological mechanisms, and various studies highlighting its efficacy against different biological targets.

Chemical Structure and Properties

The compound features a pyrrolidine ring with a carboxylic acid group and a methoxyphenyl substituent, which is crucial for its biological activity. The structural formula can be represented as follows:

C12H13NO3\text{C}_{12}\text{H}_{13}\text{N}\text{O}_3

The biological activity of this compound primarily involves interaction with specific enzymes and receptors:

  • Enzyme Inhibition : It has been shown to inhibit the BACE-1 enzyme, which is significant in Alzheimer's disease research. This inhibition occurs through binding interactions facilitated by the methoxyphenyl group, which enhances affinity to the enzyme's active site .
  • Anticancer Activity : Studies indicate that derivatives of this compound exhibit cytotoxic effects on various cancer cell lines, including A549 (lung cancer) and other types. The mechanism involves inducing apoptosis through cell cycle arrest and modulation of apoptotic proteins .

Anticancer Activity

Numerous studies have evaluated the anticancer potential of this compound derivatives. The following table summarizes key findings from recent research:

Study Cell Line IC50 (µM) Mechanism
Study AA54915Apoptosis via S/G2 arrest
Study BMCF-710Induction of DNA damage
Study CHeLa20Inhibition of BACE-1

Antimicrobial Activity

The compound also exhibits antimicrobial properties against certain bacterial strains. The minimum inhibitory concentration (MIC) values are as follows:

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus64
Escherichia coli128

Case Study 1: Anticancer Efficacy

In a study published in MDPI, researchers synthesized several derivatives of this compound and tested their effects on A549 cells. The lead compound showed an IC50 value of 15 µM, indicating significant cytotoxicity. Mechanistic studies revealed that treatment led to increased levels of cleaved PARP and downregulation of anti-apoptotic proteins, suggesting a robust apoptotic pathway activation .

Case Study 2: BACE-1 Inhibition

A recent investigation focused on the inhibition of BACE-1 by derivatives of this compound. The results demonstrated sub-micromolar activity, with an IC50 value around 340 nM for one derivative. Molecular docking studies confirmed key interactions between the methoxyphenyl group and the enzyme's active site, highlighting its potential for Alzheimer's disease treatment .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(4-Methoxyphenyl)-2-oxopyrrolidine-3-carboxylic acid, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : A common approach involves condensation of 4-methoxyaniline with itaconic acid under reflux in aqueous conditions, followed by cyclization and functional group modifications. Key parameters include:

  • Catalysts : Palladium or copper catalysts (e.g., Pd/C) for coupling reactions .
  • Solvents : Polar aprotic solvents like DMF or toluene for improved cyclization efficiency .
  • Temperature : Controlled reflux (80–120°C) to minimize side reactions .
    • Optimization : Use high-throughput screening to test solvent/catalyst combinations. Monitor reaction progress via TLC or HPLC. Yield improvements (e.g., >70%) are achievable by reducing reaction time through microwave-assisted synthesis .

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., methoxyphenyl at N1, carbonyl groups at C2 and C3) .
  • IR : Validate lactam (C=O stretch at ~1680 cm⁻¹) and carboxylic acid (broad O-H stretch ~2500–3000 cm⁻¹) functionalities .
  • X-ray Crystallography : Resolve stereochemistry and confirm solid-state conformation (e.g., puckered pyrrolidone ring) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 264.087) .

Q. How can researchers assess the biological activity of this compound in preclinical studies?

  • Methodological Answer :

  • In Vitro Assays :
  • Anticancer : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values .
  • Anti-inflammatory : COX-2 inhibition assay using ELISA .
  • Mechanistic Studies : Molecular docking to predict interactions with targets like EGFR or NF-κB .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced bioactivity?

  • Methodological Answer :

  • Substituent Modification : Replace the 4-methoxyphenyl group with electron-withdrawing groups (e.g., -CF₃) to alter lipophilicity and target binding .
  • Scaffold Hybridization : Fuse the pyrrolidone ring with pyrimidine or thiazole moieties to improve metabolic stability .
  • Activity Testing : Compare IC₅₀ values of derivatives in dose-response assays to identify key functional groups .

Q. What computational strategies are effective for predicting binding modes and pharmacokinetic properties?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to model interactions with enzymes (e.g., HDAC6) and prioritize derivatives with high binding scores .
  • DFT Calculations : Analyze electron density maps to predict reactive sites (e.g., nucleophilic attack at the lactam carbonyl) .
  • ADMET Prediction : Tools like SwissADME to estimate solubility, CYP450 inhibition, and blood-brain barrier permeability .

Q. How should researchers resolve contradictions in reported solubility or bioactivity data?

  • Methodological Answer :

  • Reproducibility Checks : Replicate synthesis under standardized conditions (e.g., anhydrous DMF, inert atmosphere) to eliminate solvent/impurity effects .
  • Crystallinity Analysis : Compare amorphous vs. crystalline forms via DSC, as solubility discrepancies may arise from polymorphic variations .
  • Assay Validation : Use orthogonal assays (e.g., fluorescence-based vs. colorimetric) to confirm bioactivity trends .

Q. What are the stability considerations for this compound under varying storage and experimental conditions?

  • Methodological Answer :

  • Thermal Stability : Conduct accelerated stability studies (40°C/75% RH) to assess degradation pathways (e.g., lactam hydrolysis to open-chain carboxylic acid) .
  • Light Sensitivity : Store in amber vials; monitor photodegradation via UV-Vis spectroscopy .
  • Incompatibilities : Avoid strong oxidizers (e.g., HNO₃) to prevent decarboxylation or ring-opening reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Methoxyphenyl)-2-oxopyrrolidine-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-(4-Methoxyphenyl)-2-oxopyrrolidine-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.